Cas no 87976-86-1 (4-Aminocyclohexanone)

4-Aminocyclohexanone structure
4-Aminocyclohexanone structure
Nome del prodotto:4-Aminocyclohexanone
Numero CAS:87976-86-1
MF:C6H11NO
MW:113.157641649246
MDL:MFCD06659765
CID:709108
PubChem ID:9912306

4-Aminocyclohexanone Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Aminocyclohexanone
    • 4-AMINO CYCLOHEXANONE HCL
    • 4-aminocyclohexan-1-one
    • Cyclohexanone, 4-amino-
    • Cyclohexanone,4-amino
    • 4-Amino-cyclohexanone
    • 4-Aminocyclohexanone (ACI)
    • DB-077154
    • 87976-86-1
    • 4-amino cyclohexanone
    • EEJ8TH9DFU
    • SCHEMBL942587
    • 4-aminocyclohexanone, AldrichCPR
    • DTXSID30432734
    • SY039101
    • CS-0106163
    • OTCYOBLTAQTFPW-UHFFFAOYSA-N
    • EN300-216165
    • MFCD06659766
    • AKOS006294120
    • SB39323
    • MDL: MFCD06659765
    • Inchi: 1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2
    • Chiave InChI: OTCYOBLTAQTFPW-UHFFFAOYSA-N
    • Sorrisi: O=C1CCC(N)CC1

Proprietà calcolate

  • Massa esatta: 113.08400
  • Massa monoisotopica: 113.084063974g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 0
  • Complessità: 90.7
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.5
  • Superficie polare topologica: 43.1Ų

Proprietà sperimentali

  • Densità: 1.023±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 199.2±33.0 ºC (760 Torr),
  • Punto di infiammabilità: 74.3±25.4 ºC,
  • Solubilità: Solubile (135 g/l) (25°C),
  • PSA: 43.09000
  • LogP: 1.15710

4-Aminocyclohexanone Informazioni sulla sicurezza

  • Codice categoria di pericolo: 22-37/38-41
  • Istruzioni di sicurezza: 26-39
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:Sealed in dry,2-8°C(BD94125)

4-Aminocyclohexanone Dati doganali

  • CODICE SA:2922399090
  • Dati doganali:

    Codice doganale cinese:

    2922399090

    Panoramica:

    2922399090 Altre aldeidi amminocertoni e loro sali (compresi gli amminochinoni e i suoi sali, esclusi quelli contenenti più di un gruppo contenente ossigeno). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

    Riassunto:

    2922399090 altre ammino-aldeide, ammino-chetoni e ammino-chinoni, diverse da quelle contenenti più di un tipo di funzione ossigenata; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

4-Aminocyclohexanone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-216165-10.0g
4-aminocyclohexan-1-one
87976-86-1
10.0g
$200.0 2023-02-22
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0342-1g
4-Amino-cyclohexanone
87976-86-1 96%
1g
¥437.2 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0342-25g
4-Amino-cyclohexanone
87976-86-1 96%
25g
¥3322.7 2025-01-21
TRC
A604663-100mg
4-Aminocyclohexanone
87976-86-1
100mg
$ 115.00 2023-04-19
Parkway Scientific
YB-286-3g
4-Aminocyclohexanone HCl
87976-86-1 > 95%
3g
$295 2024-05-21
eNovation Chemicals LLC
D500586-1g
4-AMinocyclohexanone HCl
87976-86-1 97%
1g
$180 2024-05-24
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0342-5g
4-Amino-cyclohexanone
87976-86-1 96%
5g
975.25CNY 2021-05-07
Chemenu
CM373696-5g
4-Aminocyclohexanone
87976-86-1 95%+
5g
$141 2023-02-01
Enamine
EN300-216165-5g
4-aminocyclohexan-1-one
87976-86-1
5g
$108.0 2023-09-16
TRC
A604663-500mg
4-Aminocyclohexanone
87976-86-1
500mg
$ 454.00 2023-04-19

4-Aminocyclohexanone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, 0 °C
1.2 0 °C; 3 h, > 0 °C
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Reagents: Iodine ;  0 °C
4.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
4.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
4.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
5.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
5.2 Reagents: Water ;  3 h, 60 °C
5.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Metodo di produzione 2

Condizioni di reazione
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Iodine ;  0 °C
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
2.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
2.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
3.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
3.2 Reagents: Water ;  3 h, 60 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Reagents: Iodine ;  0 °C
3.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
3.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
3.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
4.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
4.2 Reagents: Water ;  3 h, 60 °C
4.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
1.2 Reagents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
2.1 -
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
1.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
2.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
2.2 Reagents: Water ;  3 h, 60 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
3.1 -
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 0.5 - 12 h, rt
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
2.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
2.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
3.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
3.2 Reagents: Water ;  3 h, 60 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
1.2 Reagents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid Solvents: Ethanol ;  14 h, 90 °C
2.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride ;  0 °C; 2 h, 70 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, 0 °C
3.2 0 °C; 3 h, > 0 °C
4.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
5.2 Reagents: Iodine ;  0 °C
6.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
6.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
6.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
7.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
7.2 Reagents: Water ;  3 h, 60 °C
7.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
1.2 Reagents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
2.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride ;  0 °C; 2 h, 70 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, 0 °C
3.2 0 °C; 3 h, > 0 °C
4.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
5.2 Reagents: Iodine ;  0 °C
6.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
6.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
6.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
7.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
7.2 Reagents: Water ;  3 h, 60 °C
7.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Metodo di produzione 11

Condizioni di reazione
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride ;  0 °C; 2 h, 70 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, 0 °C
2.2 0 °C; 3 h, > 0 °C
3.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
4.2 Reagents: Iodine ;  0 °C
5.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
5.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
5.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
6.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
6.2 Reagents: Water ;  3 h, 60 °C
6.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
1.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
2.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
2.2 Reagents: Water ;  3 h, 60 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 0.5 - 12 h, rt
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
2.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
2.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
3.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
3.2 Reagents: Water ;  3 h, 60 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
4.1 -
Riferimento
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

4-Aminocyclohexanone Raw materials

4-Aminocyclohexanone Preparation Products

4-Aminocyclohexanone Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:87976-86-1)4-Aminocyclohexanone
A10473
Purezza:99%
Quantità:25g
Prezzo ($):416.0